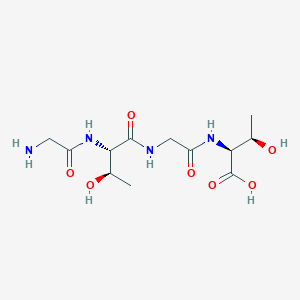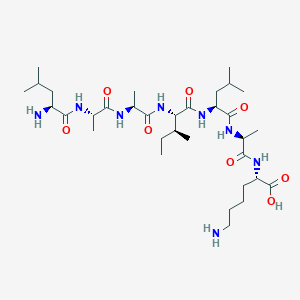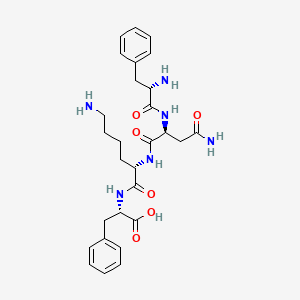
Benzenamine, 4-fluoro-N-(1-phenylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-fluoro-N-(1-phenylethylidene)-: is an organic compound with the molecular formula C14H12FN and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of a benzenamine group substituted with a fluorine atom at the para position and an imine group formed with 1-phenylethylidene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-fluoro-N-(1-phenylethylidene)- typically involves the condensation reaction between 4-fluorobenzenamine and acetophenone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 4-fluoro-N-(1-phenylethylidene)- can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 4-fluoro-N-(1-phenylethylidene)- is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, Benzenamine, 4-fluoro-N-(1-phenylethylidene)- is used in the production of dyes, pigments, and polymers. It is also employed in the manufacture of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Benzenamine, 4-fluoro-N-(1-phenylethylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4-chloro-N-(1-phenylethylidene)-
- Benzenamine, 4-bromo-N-(1-phenylethylidene)-
- Benzenamine, 4-methyl-N-(1-phenylethylidene)-
Comparison: Benzenamine, 4-fluoro-N-(1-phenylethylidene)- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. The fluorine substitution also affects the compound’s biological activity and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
591751-71-2 |
|---|---|
Molekularformel |
C14H12FN |
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H12FN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-10H,1H3 |
InChI-Schlüssel |
OLAMZCPEPGFXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=C(C=C1)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)




![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)


![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)

